molecular formula C11H23NO B13524952 (1-Ethoxy-4-ethylcyclohexyl)methanamine

(1-Ethoxy-4-ethylcyclohexyl)methanamine

Cat. No.: B13524952
M. Wt: 185.31 g/mol
InChI Key: SPDZMDMLHISKPS-UHFFFAOYSA-N
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Description

(1-Ethoxy-4-ethylcyclohexyl)methanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclohexane ring substituted with an ethoxy group, an ethyl group, and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-4-ethylcyclohexyl)methanamine typically involves the reaction of 4-ethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-ethylcyclohexanol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-4-ethylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylcyclohexanone, while reduction may produce 1-ethoxy-4-ethylcyclohexanol .

Scientific Research Applications

(1-Ethoxy-4-ethylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-4-ethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

    (1-Ethoxycycloheptyl)methanamine: Similar in structure but with a seven-membered ring.

    (4-Ethylcyclohexyl)methanamine: Lacks the ethoxy group.

    N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Contains an ethynyl group instead of an ethoxy group.

Uniqueness

(1-Ethoxy-4-ethylcyclohexyl)methanamine is unique due to the presence of both ethoxy and ethyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-ethoxy-4-ethylcyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9,12H2,1-2H3

InChI Key

SPDZMDMLHISKPS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CN)OCC

Origin of Product

United States

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